4,5-Dimethoxy-1H-indole-2-carboxylic acid
Overview
Description
4,5-Dimethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H11NO4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted by the compound.
Pharmacokinetics
The compound has a molecular weight of 22121 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound has a boiling point of 4562±400 C at 760 mmHg , suggesting that it may be stable under a wide range of temperatures.
Biochemical Analysis
Biochemical Properties
4,5-Dimethoxy-1H-indole-2-carboxylic acid plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of indole derivatives, which are prevalent in selected alkaloids . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to possess various biological activities such as antiviral, anti-inflammatory, and anticancer properties . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been reported that indole derivatives can bind with high affinity to multiple receptors, thereby influencing their activity and downstream signaling pathways . Additionally, this compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of this compound can be influenced by various factors such as temperature and pH . Over time, degradation products may form, which could have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies may also lead to changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects may be observed. For example, indole derivatives have been reported to show threshold effects, where a certain dosage is required to achieve a therapeutic effect, while higher doses may lead to toxicity . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, indole derivatives are known to participate in the metabolism of tryptophan, an essential amino acid . The interactions of this compound with specific enzymes can lead to the production of bioactive metabolites that play crucial roles in cellular functions and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of this compound can affect its accumulation and overall efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall biological effects.
Preparation Methods
The synthesis of 4,5-Dimethoxy-1H-indole-2-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,5-Dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,5-Dimethoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4,5-Dimethoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxy-1H-indole-2-carboxylic acid: Another indole derivative with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4,5-dimethoxy-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-9-4-3-7-6(10(9)16-2)5-8(12-7)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLHCDSLZDJBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358644 | |
Record name | 4,5-Dimethoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50536-49-7 | |
Record name | 4,5-Dimethoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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